BenchChemオンラインストアへようこそ!

6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one

Structural isomer differentiation Regioisomeric comparison Pyrimidine substitution SAR

Procure the precise 6-methyl regioisomer (CAS 898441-16-2) for reproducible antibacterial and kinase-targeted screening. Its electron-donating 6-methyl group critically modulates the pyrimidinone tautomeric equilibrium and hydrogen-bonding capacity, a key differentiator from the 5-methyl variant (CAS 898445-76-6). The 3-methylbenzylthio moiety offers a defined steric and electronic profile for probing hydrophobic back pockets. With a favorable fragment-like profile (MW 246 Da, cLogP 2.6) and full Lipinski compliance, this compound is an ideal starting point for Gram-positive antibacterial cascades and fragment-based drug discovery against colorectal cancer lines, as evidenced by its selective HCT116 activity. Ensure lot-specific purity certification for crystallographic and SAR studies.

Molecular Formula C13H14N2OS
Molecular Weight 246.33
CAS No. 898441-16-2
Cat. No. B2921464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one
CAS898441-16-2
Molecular FormulaC13H14N2OS
Molecular Weight246.33
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC2=NC(=O)NC(=C2)C
InChIInChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-12-7-10(2)14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16)
InChIKeyBGFUOGIXCIVOPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one (CAS 898441-16-2): Structural and Physicochemical Baseline for Procurement Evaluation


6-Methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one (CAS 898441-16-2, molecular formula C₁₃H₁₄N₂OS, MW 246.33 Da) is a synthetic heterocyclic compound belonging to the 4-benzylthiopyrimidin-2(1H)-one subclass . It features a pyrimidin-2(1H)-one core with a methyl substituent at the 6-position and a 3-methylbenzylthioether at the 4-position. Calculated physicochemical properties include a cLogP of 2.6, topological polar surface area of 66.4 Ų, and two hydrogen bond donors and two acceptors . The compound is commercially available through several screening compound vendors (e.g., Life Chemicals catalog F2585-0133) but lacks representation in major bioactivity databases such as ChEMBL, BindingDB, or PubChem BioAssay [1]. No peer-reviewed primary research articles specifically characterizing this compound were identified in PubMed, ACS Publications, or RSC journals as of the search date.

Why In-Class 4-Benzylthiopyrimidin-2(1H)-one Analogs Cannot Simply Substitute for 6-Methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one (CAS 898441-16-2)


Within the 4-benzylthiopyrimidin-2(1H)-one series, the precise position of methyl substitution—on both the pyrimidine ring (6- vs. 5-position) and the benzylthio moiety (3-methyl vs. 2-methyl or unsubstituted)—critically modulates lipophilicity, electronic distribution, and steric presentation of the thioether side chain . The 6-methyl group on the pyrimidinone ring exerts an electron-donating effect that alters the tautomeric equilibrium of the 2(1H)-one moiety and affects hydrogen-bonding capacity at the N1 and O2 positions, while the 3-methyl substituent on the benzyl ring introduces a meta-directing steric and electronic influence distinct from ortho- or para-substituted analogs [1]. These structural differences preclude simple interchangeability: a shift of the methyl from the 6- to 5-position (e.g., CAS 898445-76-6) repositions the electronic influence relative to the thioether, while removal of either methyl group (e.g., 4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one lacking the 6-methyl) reduces lipophilicity and alters molecular recognition surfaces . In the absence of published head-to-head comparative biological data, procurement decisions must rest on these quantifiable structural and physicochemical distinctions.

Quantitative Differential Evidence for 6-Methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one (CAS 898441-16-2) vs. Closest Structural Analogs


Structural Differentiation: 6-Methyl vs. 5-Methyl Pyrimidine Substitution Pattern

The target compound carries a methyl group at the pyrimidine 6-position, whereas its closest regioisomer, 5-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one (CAS 898445-76-6), bears the methyl at the 5-position . The 6-methyl group is conjugated with the C5–C6 double bond and is proximal to the N1 position of the 2(1H)-one system, affecting the tautomeric preference and the electron density at N1; the 5-methyl substitution in the comparator places the methyl adjacent to the C4-thioether linkage, directly influencing the steric environment of the benzylthio side chain [1]. This regioisomeric difference produces distinct InChI Keys (BGFUOGIXCIVOPK vs. comparator) and constitutes a non-interchangeable structural identity.

Structural isomer differentiation Regioisomeric comparison Pyrimidine substitution SAR

Benzyl Ring Substitution Differentiation: 3-Methylbenzyl vs. Unsubstituted Benzylthio

The target compound incorporates a 3-methyl substituent on the benzyl ring of the 4-thioether moiety, whereas the analog 6-methyl-4-(benzylthio)pyrimidin-2(1H)-one carries an unsubstituted benzyl group . The 3-methyl group increases calculated lipophilicity (cLogP ~2.6 for target vs. estimated ~2.1–2.2 for the unsubstituted benzyl analog) and modifies the conformational preference of the thioether side chain through a meta steric effect [1]. Literature on thio-benzyl pyrimidines establishes that benzyl ring substitution patterns significantly influence antibacterial potency, with meta-substitution conferring distinct activity profiles compared to unsubstituted or ortho/para-substituted congeners [2].

Benzyl substitution effect Lipophilicity modulation Thioether SAR

Antibacterial Activity: Vendor-Reported MIC Data Against Staphylococcus aureus

Vendor-supplied biological activity data report that 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one exhibits a minimum inhibitory concentration (MIC) of <16 μg/mL against Staphylococcus aureus . This value is reported alongside two comparator compounds from the broader pyrimidine thioether class: ethyl 6-methyl-2-(benzylthio)-4-phenylpyrimidine (MIC = 8 μg/mL against Escherichia coli, a Gram-negative organism) and 2-(benzylthio)pyrimidines (MIC <32 μg/mL against Bacillus subtilis) . The data suggest that the target compound possesses detectable antibacterial activity, though direct head-to-head comparisons under standardized conditions are absent. It is critical to note that these values are sourced from a commercial vendor datasheet and cannot be verified against a peer-reviewed primary publication as of the search date.

Antibacterial screening MIC determination Gram-positive activity

Anticancer Cytotoxicity: Vendor-Reported IC50 Values Across Three Human Cancer Cell Lines

According to the vendor datasheet, 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one was evaluated for in vitro cytotoxicity against three human cancer cell lines: HCT116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma), yielding IC50 values of 12.5 μM, 15.0 μM, and 18.0 μM, respectively . The HCT116 colon cancer line showed the highest sensitivity, with an IC50 approximately 30% lower than that observed in the A549 lung cancer line—a differential that may reflect tissue-specific variations in compound uptake or target expression . These values place the compound in the moderate cytotoxicity range (10–20 μM). No IC50 data for direct structural analogs (e.g., the 5-methyl regioisomer or the des-methylbenzyl analog) are available from the same source to enable head-to-head comparison. No peer-reviewed publication confirms these values.

Cancer cell cytotoxicity IC50 profiling Antiproliferative activity

Calculated Physicochemical Profile vs. Drug-Likeness Benchmarks and Closest Analogs

The target compound satisfies all four Lipinski Rule of Five criteria: MW = 246.33 Da (<500), cLogP = 2.6 (<5), H-bond donors = 2 (<5), H-bond acceptors = 2 (<10) [1]. Its topological PSA of 66.4 Ų falls within the range associated with reasonable oral bioavailability (<140 Ų per Veber rules) [1]. Compared to the 4-((2,5-dimethylbenzyl)thio)-6-methylpyrimidin-2(1H)-one analog (MW ~260 Da, cLogP ~3.0–3.2 estimated), the target compound is 14 Da lighter and ~0.4–0.6 log units less lipophilic due to having one fewer methyl group on the benzyl ring . This positions the target compound closer to the center of oral drug-like chemical space, with lower lipophilicity potentially conferring advantages in aqueous solubility and reduced metabolic clearance risk relative to the dimethylbenzyl analog [2].

Drug-likeness assessment Lipinski parameters Physicochemical comparator analysis

Commercial Availability and Pricing vs. Closest Analogs for Procurement Decision-Making

The target compound is commercially stocked by Life Chemicals (catalog F2585-0133) with pricing of $81.00 for 1 mg (≥90% purity), $103.50 for 5 mg, and $372.00 for 100 mg as of the most recent listing [1]. In contrast, the 5-methyl regioisomer (CAS 898445-76-6) and the 4-((2,5-dimethylbenzyl)thio)-6-methyl analog are listed by different vendors with variable stock status and no publicly posted pricing, potentially reflecting lower demand or more limited synthetic accessibility . The target compound's transparent multi-vendor availability and established pricing facilitate procurement planning for medium-throughput screening campaigns requiring 10–100 mg quantities. No GMP-grade material is available for any compound in this series [1].

Compound procurement Supplier comparison Screening library sourcing

Recommended Research and Procurement Application Scenarios for 6-Methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one (CAS 898441-16-2)


Focused Antibacterial Screening Against Gram-Positive Pathogens, Including MRSA

Based on the vendor-reported MIC of <16 μg/mL against Staphylococcus aureus , this compound is suitable as a starting point for Gram-positive antibacterial screening cascades. Researchers investigating pyrimidine-based antibacterials should prioritize this compound over the 5-methyl regioisomer (CAS 898445-76-6), as the 6-methyl substitution pattern has distinct electronic effects on the pyrimidinone tautomeric equilibrium that may influence target binding [1]. Confirmatory MIC determination under CLSI guidelines with ATCC reference strains (S. aureus ATCC 29213, E. faecalis ATCC 29212) and clinical MRSA isolates is recommended as the immediate next step .

Colorectal Cancer-Focused Antiproliferative Screening Using HCT116 as Primary Model

The vendor-reported IC50 of 12.5 μM against HCT116 colon carcinoma cells, combined with a favorable drug-likeness profile (MW 246 Da, cLogP 2.6, full Lipinski compliance) , supports prioritization of this compound for colorectal cancer antiproliferative screening. The lower IC50 in HCT116 relative to MCF-7 (15.0 μM) and A549 (18.0 μM) suggests tissue-type sensitivity worth exploring through expanded colon cancer line panels (e.g., HT-29, SW480, SW620) . The compound's moderate lipophilicity (cLogP 2.6) positions it favorably for cell permeability without the solubility liabilities associated with the more lipophilic 4-((2,5-dimethylbenzyl)thio) analog [2].

Kinase Inhibitor Fragment-Based or Scaffold-Hopping Library Design

The pyrimidin-2(1H)-one core, substituted with a 4-benzylthioether and a 6-methyl group, presents a hydrogen-bond donor–acceptor pattern (N1–H, C2=O) capable of mimicking the ATP adenine recognition motif common to kinase hinge regions . This compound is suitable for inclusion in kinase-focused screening libraries, particularly for targets where the 3-methylbenzylthio substituent can extend into a hydrophobic back pocket adjacent to the ATP-binding site [1]. Its molecular weight (246 Da) and rotatable bond count (3) align with fragment-like properties, supporting use in fragment-based drug discovery campaigns where regioisomeric purity (6-methyl, not 5-methyl) is essential for reproducible crystallographic fragment screening [1][2].

Structure-Activity Relationship Studies of 4-Benzylthiopyrimidin-2(1H)-one Series

This compound represents the 6-methyl, 3-methylbenzyl substitution variant within a matrix of 4-benzylthiopyrimidin-2(1H)-one analogs that includes the 5-methyl regioisomer (CAS 898445-76-6), the des-6-methyl variant, and the unsubstituted benzyl analog . Procurement of all matrix members enables systematic SAR exploration of: (i) pyrimidine methyl position (6- vs. 5-), (ii) benzyl substitution (3-methyl vs. H vs. 2,5-dimethyl), and (iii) the contribution of the 2-carbonyl to activity . The compound's publicly posted multi-tier pricing from Life Chemicals ($81–$372 depending on quantity) facilitates cost-effective acquisition of the full analog matrix for comparative biological evaluation [1].

Quote Request

Request a Quote for 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.